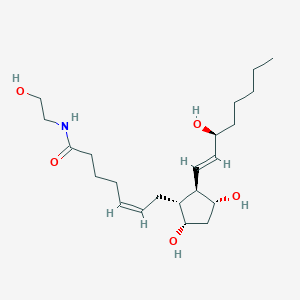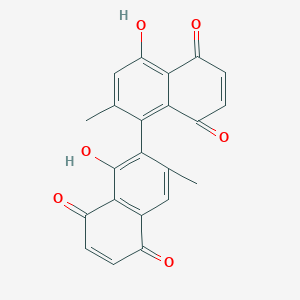
1-(Bromomethyl)-2,4-difluorobenzene
概要
説明
Synthesis Analysis 1-(Bromomethyl)-2,4-difluorobenzene is synthesized from m-phenylene diamine through the Schiemann reaction and subsequent bromination. This method is highlighted for its high yield (40%) and purity (over 98%), presenting an economical synthesis route due to its high yield and low cost (Z. He-ping, 2005).
Molecular Structure Analysis The molecular structure of related compounds has been extensively studied through various spectroscopic methods, including GC-MS and 1HNMR, to confirm the synthesis and structure of bromomethylated and fluorinated benzene derivatives. Such studies ensure the accuracy of the synthesized compounds and provide a detailed understanding of their molecular structure (Guo Zhi-an, 2009).
Chemical Reactions and Properties Reactions involving 1-(Bromomethyl)-2,4-difluorobenzene and its derivatives include processes such as diazotization, bromination, and nucleophilic substitutions. These reactions are crucial for further modifications and applications of the compound in various fields (Song Yan-min, 2007).
Physical Properties Analysis While specific physical properties of 1-(Bromomethyl)-2,4-difluorobenzene are not detailed in the provided studies, related compounds show characteristic features in terms of melting points, boiling points, and solubility, which can be inferred for 1-(Bromomethyl)-2,4-difluorobenzene based on its chemical structure and functional groups.
Chemical Properties Analysis The chemical properties of 1-(Bromomethyl)-2,4-difluorobenzene, such as reactivity towards nucleophiles, electrophiles, and its behavior in radical reactions, can be derived from studies on similar bromomethyl and fluorobenzene compounds. These properties are essential for its application in organic synthesis and material science (H. Plenio, J. Hermann, & Ralph Diodone, 1997).
科学的研究の応用
Medicinal and Pharmaceutical Applications : A study has shown that 1-bromo-2,4-dinitrobenzene, a related compound, can be synthesized with high yield and purity. This makes it useful in the production of medicinal and pharmaceutical agents (Xuan et al., 2010).
Organic Synthesis : Research led to the synthesis of hydrocarbons using phenyllithium and bromobenzene and lithium, yielding products like 1-(Bromomethyl)-2,4-difluorobenzene, which are capable of diyl formation with high yield and easy access (Wittig, 1980).
Material Science and Packing Motifs : Bromo- and bromomethyl-substituted benzenes, including 1-(Bromomethyl)-2,4-difluorobenzene, show diverse packing motifs in their crystalline forms. This is crucial in understanding their properties and applications in materials science (Jones et al., 2012).
Improved Synthesis : An improved synthesis method for 1,4-bis(bromomethyl)-2-fluorobenzene, a related compound, was developed with a 30% overall yield, underscoring the evolving methods for synthesizing such chemicals (Song Yan-min, 2007).
Organometallic Chemistry and Catalysis : Partially fluorinated benzenes like 1-(Bromomethyl)-2,4-difluorobenzene are versatile solvents for organometallic chemistry and transition-metal-based catalysis. They offer opportunities for exploitation in contemporary organic synthesis (Pike et al., 2017).
Electrophilic Substitution : Electrophilic ipso substitution in fluorobenzenes, including derivatives of 1-(Bromomethyl)-2,4-difluorobenzene, can lead to unusually substituted fluoroarenes more readily than previously achieved, showing potential for novel synthesis routes (Coe et al., 1998).
Photodissociation Studies : The C-Br photo-fragmentation of bromo-3,5-difluorobenzene, a related compound, occurs via a carbon-bromine bond stretch and bromine out-of-plane bending. Understanding these mechanisms is vital for applications in photochemistry and molecular physics (Borg, 2007).
Economical Synthesis : An economical method for synthesizing 1-bromo-2,4-difluorobenzene from m-phenylene diamine provides a high yield and low cost with over 98% purity. This makes it accessible for various industrial and research applications (He-ping, 2005).
LED Materials : Poly(2,3,5,6-tetrafluorophenylenevinylene), prepared via the bromine precursor route (which could involve compounds like 1-(Bromomethyl)-2,4-difluorobenzene), shows excellent photoluminescence and is a promising material for green-blue LEDs at low turn-on voltages (Gan et al., 2001).
Coordination Chemistry : Fluorophane cryptands, potentially derived from fluorinated benzenes like 1-(Bromomethyl)-2,4-difluorobenzene, effectively coordinate alkali and alkaline earth metal ions, resulting in significant shifts in the NMR spectrum. This has implications in the study of molecular interactions and sensor development (Plenio et al., 1997).
作用機序
Target of Action
2,4-Difluorobenzyl bromide, also known as 1-(Bromomethyl)-2,4-difluorobenzene or 2,4-difluorobenzylbromide, is a chemical compound used primarily as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It’s often used to introduce the 2,4-difluorobenzyl group into a larger molecule, acting as a building block in the synthesis of more complex organic compounds .
Mode of Action
The compound acts as an alkylating agent, capable of transferring its 2,4-difluorobenzyl group to other molecules . This is typically achieved through nucleophilic substitution reactions, where a nucleophile (a molecule or ion that donates an electron pair) attacks the electrophilic carbon in the 2,4-difluorobenzyl bromide, leading to the substitution of the bromine atom .
Biochemical Pathways
It’s used in the synthesis of various bioactive molecules and pharmaceuticals . The exact pathways and their downstream effects would depend on the specific synthesis it’s being used in.
Result of Action
The primary result of the action of 2,4-Difluorobenzyl bromide is the formation of a new organic compound where the 2,4-difluorobenzyl group has been incorporated . The exact molecular and cellular effects would depend on the specific compound being synthesized.
Action Environment
The action of 2,4-Difluorobenzyl bromide is highly dependent on the reaction conditions, including temperature, solvent, and the presence of other reagents . For example, the compound is typically used in dry conditions due to its reactivity with water . The efficacy and stability of the compound can also be influenced by these factors.
Safety and Hazards
特性
IUPAC Name |
1-(bromomethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLMYGXJKQIGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178627 | |
| Record name | 1-(Bromomethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2,4-difluorobenzene | |
CAS RN |
23915-07-3 | |
| Record name | 2,4-Difluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23915-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2,4-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on 1,2,4-triazolium derivatives as potential antimicrobial agents. How does 1-(Bromomethyl)-2,4-difluorobenzene fit into this research?
A1: 1-(Bromomethyl)-2,4-difluorobenzene serves as a crucial starting material in the synthesis of the 1,2,4-triazolium derivatives investigated in the study []. While the paper doesn't delve into the specific reaction mechanism, it highlights that this compound reacts with 1H-1,2,4-triazole to introduce the 2,4-difluorobenzyl substituent onto the triazole ring. This substitution is critical as the study demonstrates that the type of substituent on the triazolium ring significantly influences the compound's antimicrobial activity.
Q2: Can you elaborate on the Structure-Activity Relationship (SAR) insights gleaned from the research, particularly concerning the role of the 2,4-difluorobenzyl group introduced by 1-(Bromomethyl)-2,4-difluorobenzene?
A2: The research emphasizes that the antimicrobial activity of the synthesized triazolium derivatives is directly influenced by the type of substituent, alkyl chain length, and the number of triazolium rings []. While the study doesn't isolate the specific contribution of the 2,4-difluorobenzyl group, it highlights that compounds containing this group, such as 1‐(2,4‐Difluorobenzyl)‐4‐dodecyl‐1H‐1,2,4‐triazol‐4‐ium bromide, exhibited potent activity against both bacterial and fungal strains. This suggests that the presence of the 2,4-difluorobenzyl moiety contributes favorably to the overall antimicrobial profile. Further studies focusing on systematically modifying this substituent would provide more specific insights into its SAR.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



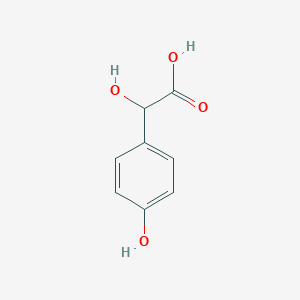
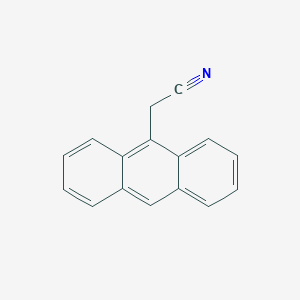
![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)
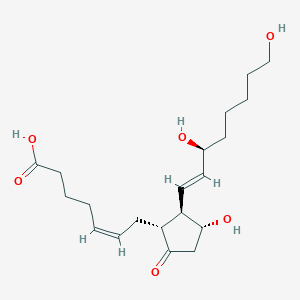
![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
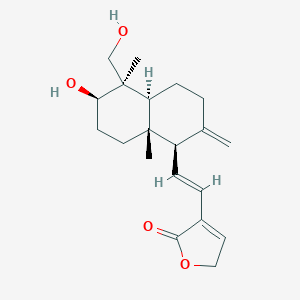
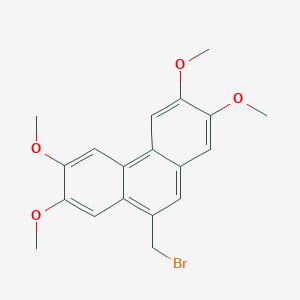
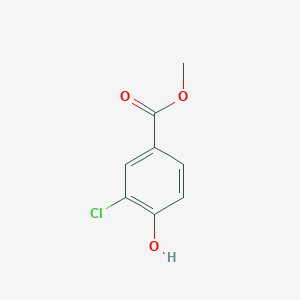

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)

